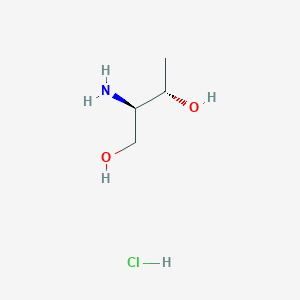
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate is a compound that combines two significant heterocyclic structures: pyrimidine and imidazole. These structures are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate involves multiple steps, starting with the preparation of the individual components. The pyrimidine derivative can be synthesized through the reaction of urea with malonic acid in the presence of a catalyst. The imidazole derivative can be synthesized through the cyclization of glyoxal and ammonia.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as halogens, alkyl groups, or other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Orotic acid monohydrate: A similar compound with a pyrimidine structure, known for its role in nucleotide biosynthesis.
Imidazole derivatives: Various imidazole-containing compounds with diverse biological activities, such as metronidazole and omeprazole.
Uniqueness
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate is unique due to its combination of pyrimidine and imidazole structures, which confer a broad range of biological activities and potential applications. This dual functionality makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C10H15N5O7 |
|---|---|
Poids moléculaire |
317.26 g/mol |
Nom IUPAC |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate |
InChI |
InChI=1S/C5H7N3O.C5H4N2O4.2H2O/c1-3-4(5(6)9)8-2-7-3;8-3-1-2(4(9)10)6-5(11)7-3;;/h2H,1H3,(H2,6,9)(H,7,8);1H,(H,9,10)(H2,6,7,8,11);2*1H2 |
Clé InChI |
BWRFPACHTVNOGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)C(=O)N.C1=C(NC(=O)NC1=O)C(=O)O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)
![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)
![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)
![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)

![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)



